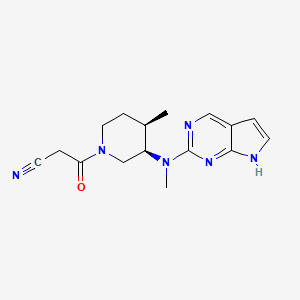![molecular formula C10H11BrN4 B13847693 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)
5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom at the 5th position, a pyrrolidine ring at the 4th position, and a pyrrolo[2,3-d]pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with pyrrolidine in the presence of a base such as potassium carbonate in dimethylformamide (DMF). The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in coupling reactions with other aromatic or heteroaromatic compounds, expanding its structural diversity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be used in the treatment of cancer and other diseases.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for the production of complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active sites of these targets, inhibiting their activity and modulating various cellular processes. This inhibition can lead to the suppression of cancer cell proliferation, induction of apoptosis, and other therapeutic effects . The molecular pathways involved in these actions include the regulation of signal transduction pathways, cell cycle control, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine exhibits unique properties due to the presence of the pyrrolidine ring, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature also contributes to its improved pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C10H11BrN4 |
|---|---|
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H11BrN4/c11-7-5-12-9-8(7)10(14-6-13-9)15-3-1-2-4-15/h5-6H,1-4H2,(H,12,13,14) |
InChI-Schlüssel |
FQKHZJYNBXCOTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=NC3=C2C(=CN3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
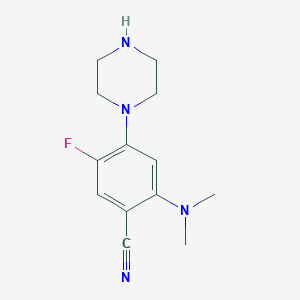
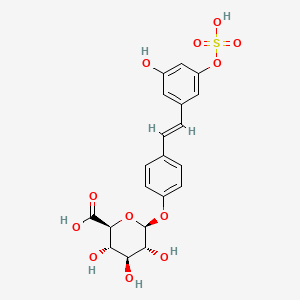
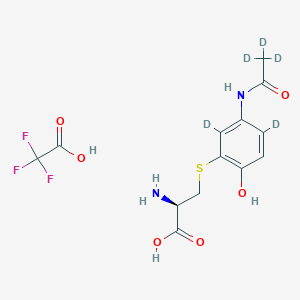
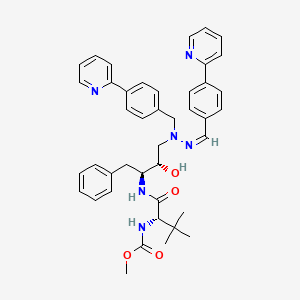
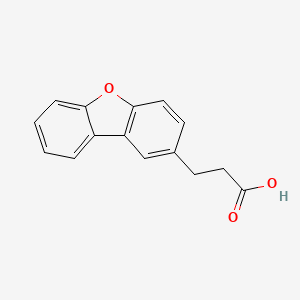
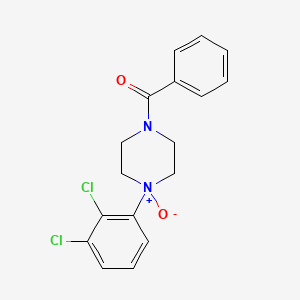
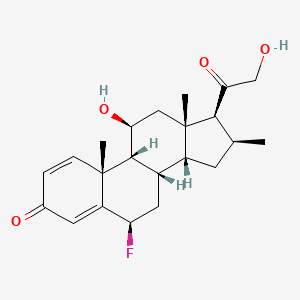
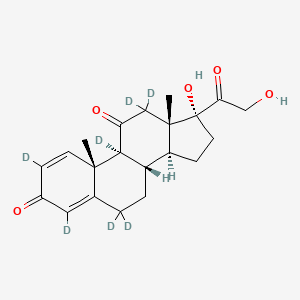
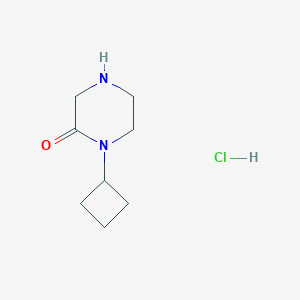
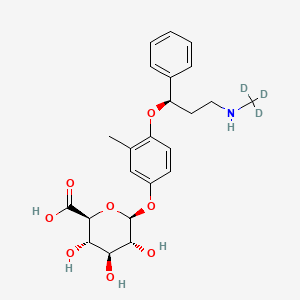
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
